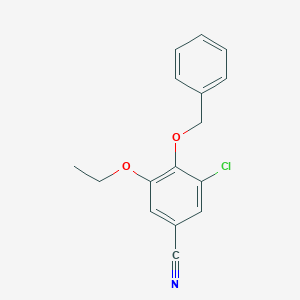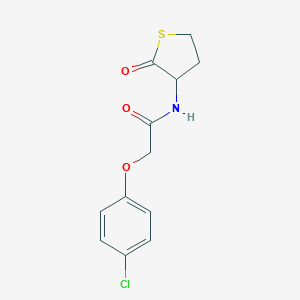
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is a chemical compound that belongs to the family of benzene derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or proteins in the target cells. It has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins in bacterial and fungal cells, leading to their growth inhibition. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Moreover, it has been shown to exhibit fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has several advantages and limitations for lab experiments. One of its advantages is its potential use as a building block for the synthesis of novel organic compounds. Moreover, its fluorescent properties make it a potential tool for detecting metal ions in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile. One direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential use as a building block for the synthesis of novel organic compounds with potential applications in various fields. Moreover, further studies are needed to investigate its potential antibacterial, antifungal, and antitumor properties, as well as its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with sodium methoxide in methanol to form 4-methoxy-3-nitrobenzonitrile. The second step involves the reaction of 4-methoxy-3-nitrobenzonitrile with benzyl bromide in the presence of potassium carbonate in DMF to form 4-(Benzyloxy)-3-methoxybenzonitrile. The final step involves the reaction of 4-(Benzyloxy)-3-methoxybenzonitrile with ethyl iodide in the presence of potassium carbonate in DMF to form 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has been extensively used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Moreover, it has been studied for its potential use as a building block for the synthesis of novel organic compounds.
Propriétés
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANGAYSIFGXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B506288.png)

![4-(4-bromophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B506294.png)
![methyl 5-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B506296.png)
![3-amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B506297.png)

![2-[(5-allyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B506301.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B506302.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B506303.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B506304.png)
![5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B506305.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B506306.png)
